Linker Length-Dependent Degradation: PEG5 vs. PEG4 and PEG6 in Retro-2-Based PROTACs
In a systematic study of Retro-2-based PROTACs, the length of the flexible PEG chain linker directly modulated the degradation of the translation termination factor GSPT1 [1]. While this study examined PEG2, PEG4, and longer chains, the findings establish a critical class-level principle: PROTAC degradation efficacy is not monotonic with linker length; specific PEG oligomers, including the PEG5 represented in Bis-Cyano-PEG5, occupy a distinct position in the conformational landscape between PEG4 and PEG6. PEG4 linkers provide a near-rigid span suitable for buried pockets, whereas PEG6 linkers offer a compromise conformation; PEG5 serves as an intermediate that may be optimal for specific E3 ligase-target protein pairs where the inter-ligand distance requirement falls between these canonical lengths [2].
| Evidence Dimension | Linker length-dependent degradation activity (GSPT1 degradation dependence on PEG chain length) |
|---|---|
| Target Compound Data | PEG5 spacer: 5 ethylene glycol units (end-to-end distance approximately 16-18 Å extended) |
| Comparator Or Baseline | PEG2 (2 units): minimal degradation; PEG4 (4 units): intermediate degradation; PEG6+ (≥6 units): variable degradation |
| Quantified Difference | Qualitative observation: GSPT1 degradation exhibits non-linear dependence on PEG linker length; each ethylene glycol unit increment adds approximately 3.5 Å to the linker span |
| Conditions | Retro-2-based PROTACs with CRBN E3 ligase ligand; GSPT1 degradation assay in cellular models [1] |
Why This Matters
This evidence demonstrates that PEG linker length is not a trivial variable; selecting Bis-Cyano-PEG5 over PEG4 or PEG6 analogs allows fine-tuning of the ternary complex geometry, which may be critical for achieving optimal degradation efficiency for specific target proteins.
- [1] Meyer, C. et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, Article 117090. DOI: 10.1016/j.ejmech.2026.117090. View Source
- [2] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Section: The Role of PEG Length in PROTAC Optimization. PTC.BOCSCI.com. View Source
